4-[(4-Bromophenoxy)methyl]-N~1~-(3-chlorophenyl)benzamide
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Overview
Description
4-[(4-Bromophenoxy)methyl]-N~1~-(3-chlorophenyl)benzamide is an organic compound that features a benzamide core substituted with bromophenoxy and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenoxy)methyl]-N~1~-(3-chlorophenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of 4-bromophenoxy methyl intermediate: This can be achieved by reacting 4-bromophenol with a suitable methylating agent.
Coupling with 3-chlorophenylamine: The intermediate is then coupled with 3-chlorophenylamine under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenoxy)methyl]-N~1~-(3-chlorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
4-[(4-Bromophenoxy)methyl]-N~1~-(3-chlorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenoxy)methyl]-N~1~-(3-chlorophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Bromophenoxy)methyl]-N-(2-chlorophenyl)benzamide
- 4-Bromo-N-(2-((4-bromophenoxy)methyl)-1,4,3-oxathiazin-5-yl)benzamide
Uniqueness
4-[(4-Bromophenoxy)methyl]-N~1~-(3-chlorophenyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Properties
Molecular Formula |
C20H15BrClNO2 |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]-N-(3-chlorophenyl)benzamide |
InChI |
InChI=1S/C20H15BrClNO2/c21-16-8-10-19(11-9-16)25-13-14-4-6-15(7-5-14)20(24)23-18-3-1-2-17(22)12-18/h1-12H,13H2,(H,23,24) |
InChI Key |
VFNNSFDZQBFRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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